
Cyclopropaneethanol, 2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropaneethanol, 2-methylene- is an organic compound with the molecular formula C6H10O. It features a cyclopropane ring, which is a three-membered carbon ring, and a methylene group attached to an ethanol moiety. This compound is known for its unique chemical properties due to the strained nature of the cyclopropane ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropaneethanol, 2-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to introduce the methylene group. Another method includes the use of cyclopropylmethyl bromide and a strong base to form the desired compound.
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2-methylene- typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation and other steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclopropaneethanol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl carboxylic acids, and various substituted cyclopropane derivatives.
科学的研究の応用
Cyclopropaneethanol, 2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopropaneethanol, 2-methylene- involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the methylene group.
Cyclopropylcarbinol: Another related compound with a cyclopropane ring and an alcohol group.
Uniqueness
Cyclopropaneethanol, 2-methylene- is unique due to the presence of both the cyclopropane ring and the methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
120477-28-3 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
2-(2-methylidenecyclopropyl)ethanol |
InChI |
InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2 |
InChIキー |
QZSFWNJLYWGUQA-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



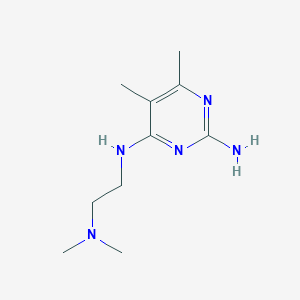

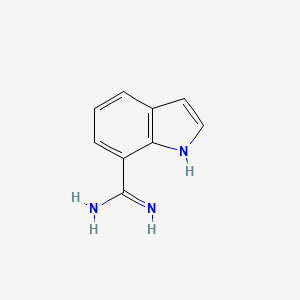
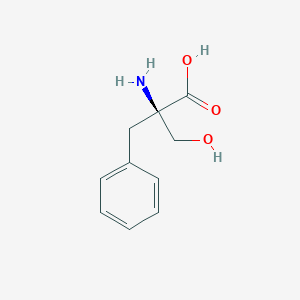
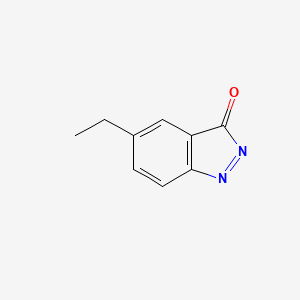
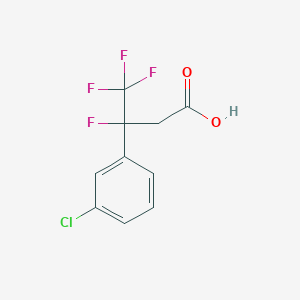
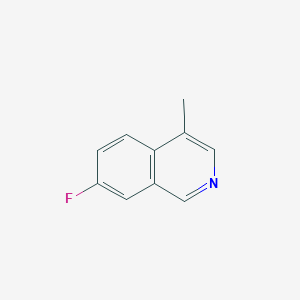
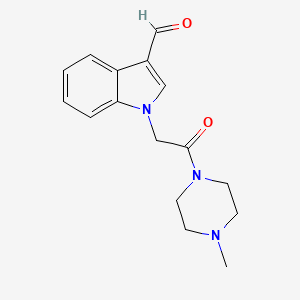
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
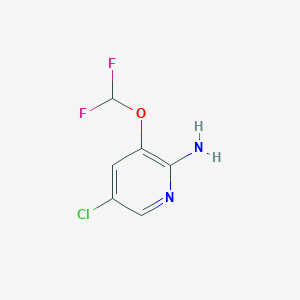
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
